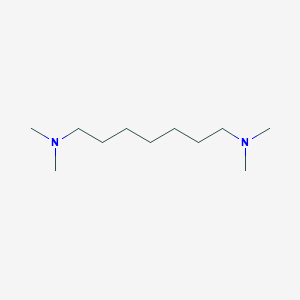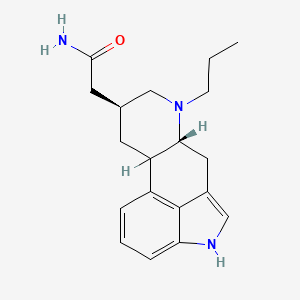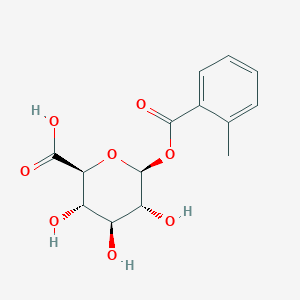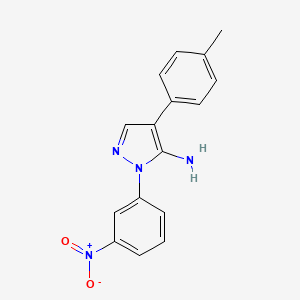
4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
Overview
Description
4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a 4-methylphenyl group and a 3-nitrophenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can be reacted with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Introduction of the 4-methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction where the pyrazole ring is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the nitration step to control the reaction conditions more precisely and improve safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles through electrophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 4-(4-methylphenyl)-1-(3-aminophenyl)-1H-pyrazol-5-amine.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Oxidation: 4-(4-carboxyphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
Scientific Research Applications
4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It can be used in the study of enzyme inhibition and as a ligand in the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine depends on its specific application. In the context of enzyme inhibition, it may act by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme’s activity. The nitro group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the nitro group, which may result in different reactivity and biological activity.
4-(4-methylphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine: The position of the nitro group is different, which can affect the compound’s electronic properties and reactivity.
4-(4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine: The nitro group is replaced with a chlorine atom, which can lead to different chemical and biological properties.
Uniqueness
4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is unique due to the presence of both a 4-methylphenyl group and a 3-nitrophenyl group on the pyrazole ring. This combination of substituents can result in unique electronic and steric properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-methylphenyl)-2-(3-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-5-7-12(8-6-11)15-10-18-19(16(15)17)13-3-2-4-14(9-13)20(21)22/h2-10H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRPZJNFUUXQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203197 | |
| Record name | 4-(4-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242797-18-8 | |
| Record name | 4-(4-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


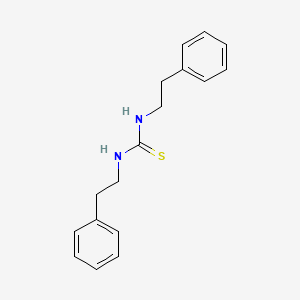
![(7-Chloro-1,3a-diaza-4,9-dithia-4H-benzo[f]indene-6-carboxylic acid 2-methyl-8-quinolyl)4,4-dioxide](/img/structure/B1222238.png)


![(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone](/img/structure/B1222242.png)

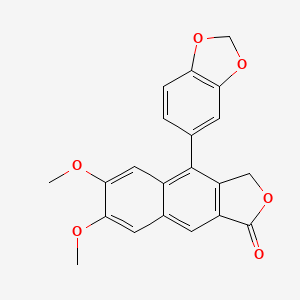

![diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate](/img/structure/B1222255.png)
![4-methylindeno[1,2-b]pyridin-5-one](/img/structure/B1222256.png)
